![molecular formula C10H18ClNO2 B12893472 2-Chloro-1-[(2S)-2-(2-methoxypropan-2-yl)pyrrolidin-1-yl]ethan-1-one CAS No. 919111-17-4](/img/structure/B12893472.png)
2-Chloro-1-[(2S)-2-(2-methoxypropan-2-yl)pyrrolidin-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Chloro-1-(2-(2-methoxypropan-2-yl)pyrrolidin-1-yl)ethanone is a chiral compound featuring a pyrrolidine ring, a chloroacetyl group, and a methoxypropan-2-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Chloro-1-(2-(2-methoxypropan-2-yl)pyrrolidin-1-yl)ethanone typically involves the following steps:
Starting Material: The synthesis begins with (S)-proline, which undergoes chloroacetylation to form (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile.
Amidation: The carboxylate group of the intermediate is amidated.
Dehydration: The final step involves dehydration to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Chloro-1-(2-(2-methoxypropan-2-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to yield different products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be employed.
Major Products Formed
Substitution: Formation of substituted pyrrolidine derivatives.
Oxidation: Formation of oxidized products such as ketones or carboxylic acids.
Reduction: Formation of reduced products such as alcohols.
Hydrolysis: Formation of carboxylic acids and alcohols.
Applications De Recherche Scientifique
(S)-2-Chloro-1-(2-(2-methoxypropan-2-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules.
Organic Synthesis: Employed in the synthesis of complex organic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-2-Chloro-1-(2-(2-methoxypropan-2-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, leading to modulation of biological pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Pyrrolone Derivatives: Compounds like pyrrolone and pyrrolidinone.
Uniqueness
(S)-2-Chloro-1-(2-(2-methoxypropan-2-yl)pyrrolidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloroacetyl group and the methoxypropan-2-yl substituent differentiates it from other pyrrolidine derivatives .
Propriétés
Numéro CAS |
919111-17-4 |
|---|---|
Formule moléculaire |
C10H18ClNO2 |
Poids moléculaire |
219.71 g/mol |
Nom IUPAC |
2-chloro-1-[(2S)-2-(2-methoxypropan-2-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C10H18ClNO2/c1-10(2,14-3)8-5-4-6-12(8)9(13)7-11/h8H,4-7H2,1-3H3/t8-/m0/s1 |
Clé InChI |
HKRDDXWUFHBXLN-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)([C@@H]1CCCN1C(=O)CCl)OC |
SMILES canonique |
CC(C)(C1CCCN1C(=O)CCl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole](/img/structure/B12893394.png)
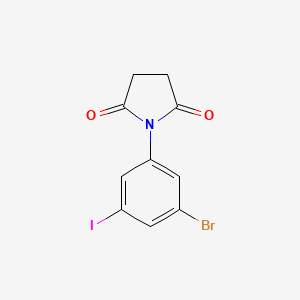
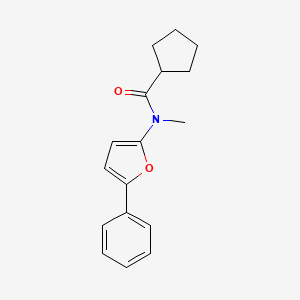
![Bis[2-(1,3-oxazolidin-3-yl)ethyl] hexanedioate](/img/structure/B12893412.png)
![2-Methylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12893421.png)
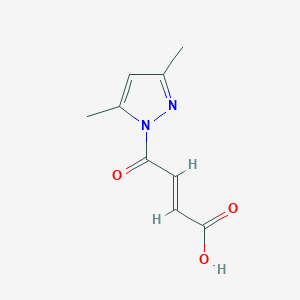
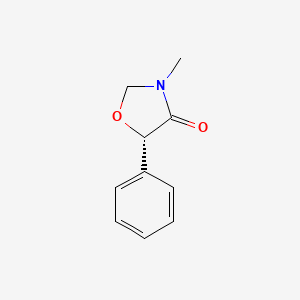
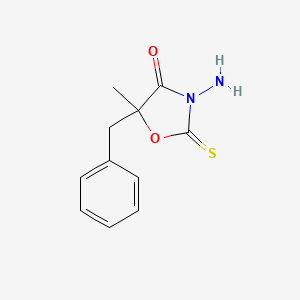
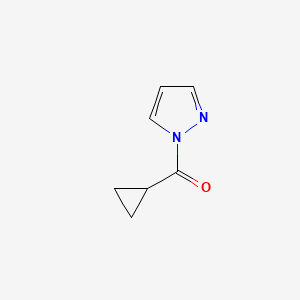
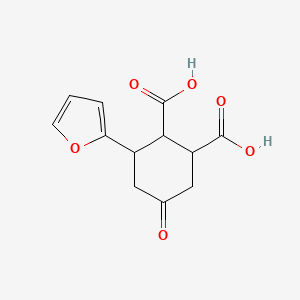
![[(5-Fluoro-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12893449.png)
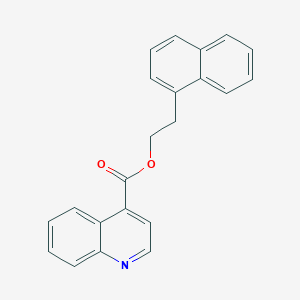

![(1R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12893463.png)
